N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Description
N-(3,5-Dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy, methyl, and isopropyl groups at positions 2, 4, and 5, respectively. The sulfonamide group is linked to a 3,5-dimethylphenyl moiety, which introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)17-11-19(18(23-6)10-15(17)5)24(21,22)20-16-8-13(3)7-14(4)9-16/h7-12,20H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLSAHKUZYMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group attached to a complex aromatic system. Its chemical structure can be represented as follows:
This structure contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Sulfonamides generally exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Recent studies have indicated that this compound may also possess anticancer properties through apoptosis induction in cancer cell lines.
In Vitro Studies
Recent research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 15.3 | Inhibition of proliferation |
These results indicate that the compound effectively induces cell death in a dose-dependent manner, supporting its potential as an anticancer agent .
Case Studies
- Breast Cancer Research : A study focused on the MCF-7 cell line revealed that treatment with the compound resulted in a significant increase in apoptotic cells compared to controls. Flow cytometry analysis confirmed the activation of caspases 3 and 7, key players in the apoptotic pathway .
- Lung Cancer Models : In A549 cells, the compound demonstrated a reduction in cell viability at concentrations above 10 µM, with notable effects on cell cycle progression. The study highlighted the potential for this compound to be developed into a therapeutic agent for lung cancer .
Therapeutic Potential
The promising cytotoxicity profiles suggest that this compound could be further explored for its therapeutic applications. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Meta-substituents (e.g., 3,5-dimethylphenyl) enhance steric and electronic interactions.
- Electron-Donating vs. Withdrawing Groups : Unlike fluorinated analogs (e.g., 3,5-difluorophenyl carboxamides), the target compound’s methyl and methoxy groups are electron-donating, which may reduce binding affinity to photosynthetic targets but improve stability .
Physicochemical and Crystallographic Properties
- Crystal Packing : In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, meta-methyl groups induce asymmetric unit configurations, suggesting that the target compound’s 3,5-dimethylphenyl group may similarly influence solid-state geometry .
- Solubility : The methoxy group may enhance aqueous solubility relative to halogenated analogs, balancing the lipophilicity from methyl/isopropyl groups.
Preparation Methods
Directed Ortho Metalation for Methoxy and Methyl Installation
A directed ortho metalation (DoM) strategy enables precise substitution. Starting with 2-methoxybenzene-1-sulfonic acid , lithiation at position 4 (ortho to sulfonic acid) using LDA followed by quenching with methyl iodide installs the methyl group. Subsequent deprotection of the sulfonic acid (via hydrolysis) yields 2-methoxy-4-methylbenzenesulfonic acid.
Critical Considerations:
Isopropyl Group Introduction via Friedel-Crafts Alkylation
The methoxy group’s activating nature facilitates electrophilic substitution. Treating 2-methoxy-4-methylbenzenesulfonic acid with isopropyl chloride and AlCl₃ at 0°C introduces the isopropyl group para to the methoxy (position 5).
Reaction Conditions:
-
Solvent : Dichloromethane (0.2 M)
-
Workup : Quenching with ice-water, extraction with EtOAc, and chromatography (PE/EtOAc = 20:1).
Sulfonation and Sulfonyl Chloride Formation
Regioselective Sulfonation
Sulfonation of 2-methoxy-4-methyl-5-isopropylbenzene using fuming H₂SO₄ at 100°C directs the sulfonic acid group to position 1, driven by steric and electronic effects.
Characterization Data:
Conversion to Sulfonyl Chloride
Treatment with PCl₅ in refluxing toluene converts the sulfonic acid to the sulfonyl chloride.
Protocol:
-
Reagents : PCl₅ (2.5 equiv), toluene, 12 h reflux.
-
Purification : Distillation under reduced pressure.
Sulfonamide Formation with 3,5-Dimethylaniline
Coupling Reaction
Reacting 2-methoxy-4-methyl-5-isopropylbenzene-1-sulfonyl chloride with 3,5-dimethylaniline in dichloromethane and pyridine (base) forms the target sulfonamide.
Optimization Insights:
Spectroscopic Validation:
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed Cross-Coupling for Isopropyl Installation
A Sonogashira coupling using 2-methoxy-4-methyl-5-iodobenzene-1-sulfonamide and isopropylacetylene introduces the isopropyl group.
Mitsunobu Reaction for Ether Formation
Mitsunobu conditions (DEAD, PPh₃) install the methoxy group on a pre-sulfonated intermediate.
Limitations:
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-efficient steps:
Q & A
(Basic) How can researchers design experiments to assess the purity of this sulfonamide during synthesis?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is critical for purity analysis. Use a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Set impurity thresholds using pharmacopeial guidelines, such as limiting individual impurities to ≤0.1% and total impurities to ≤0.5% . Validate the method with reference standards and spike recovery tests.
(Advanced) What computational methods are recommended to predict the binding affinity of this compound with target proteins?
Answer:
Use AutoDock Vina for rapid docking due to its improved scoring function and multithreading capabilities, which reduce computation time by ~100x compared to AutoDock 4 . For flexible receptor residues (e.g., active-site sidechains), combine with AutoDock4 ’s selective receptor flexibility feature . Validate predictions with molecular dynamics simulations to account for conformational changes.
(Basic) What spectroscopic techniques are essential for characterizing the structure of this sulfonamide?
Answer:
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., methoxy, isopropyl groups).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]).
- IR Spectroscopy : Identify functional groups like sulfonamide (S=O stretching at ~1350–1150 cm) and methoxy (C-O at ~1250 cm) .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions often arise from methodological differences. For example:
- Receptor flexibility : Studies using rigid vs. flexible protein models (AutoDock4 vs. AutoDock Vina) may yield divergent binding poses .
- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO) can alter ligand-receptor interactions.
- Data normalization : Cross-validate results using orthogonal assays (e.g., SPR, ITC) and standardized positive controls .
(Basic) What synthetic strategies minimize by-product formation during the preparation of this sulfonamide?
Answer:
- Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride).
- Use a Schlenk line for moisture-sensitive steps.
- Monitor intermediates via thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
(Advanced) How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Synthetic modifications : Introduce substituents at the 3,5-dimethylphenyl or isopropyl groups to probe steric/electronic effects.
- Computational screening : Perform docking (AutoDock Vina) on derivative libraries to prioritize synthesis .
- Biological assays : Test derivatives against isoform-specific targets (e.g., carbonic anhydrase isoforms) to assess selectivity.
(Advanced) What role does multithreading in AutoDock Vina play in virtual screening of this compound’s analogs?
Answer:
Multithreading allows parallel processing of ligand conformations, reducing screening time by leveraging multicore CPUs. For example, screening 1,000 analogs on an 8-core machine can achieve ~8x speed improvement. Post-docking, cluster results by binding energy (<1.0 Å RMSD) to identify high-confidence hits .
(Basic) How should researchers validate the stability of this sulfonamide under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, then analyze degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
(Advanced) How can conflicting results between computational and experimental binding affinity data be addressed?
Answer:
- Grid parameter adjustment : Ensure the docking grid encompasses the entire binding pocket.
- Solvent effects : Include explicit water molecules in simulations.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile discrepancies .
(Basic) What analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high sensitivity.
- Sample preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
